2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 216765-93-4
VCID: VC8090040
InChI: InChI=1S/C7H5F3INO/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,1H3
SMILES: COC1=C(C=C(C=N1)C(F)(F)F)I
Molecular Formula: C7H5F3INO
Molecular Weight: 303.02 g/mol

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine

CAS No.: 216765-93-4

Cat. No.: VC8090040

Molecular Formula: C7H5F3INO

Molecular Weight: 303.02 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine - 216765-93-4

Specification

CAS No. 216765-93-4
Molecular Formula C7H5F3INO
Molecular Weight 303.02 g/mol
IUPAC Name 3-iodo-2-methoxy-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H5F3INO/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,1H3
Standard InChI Key XCBBXFZOEXBZEJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=N1)C(F)(F)F)I
Canonical SMILES COC1=C(C=C(C=N1)C(F)(F)F)I

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure is defined by its substitution pattern on the pyridine ring:

  • Position 2: Methoxy group (‑OCH₃), contributing electron-donating resonance effects.

  • Position 3: Iodine atom (‑I), a heavy halogen enabling Suzuki-Miyaura and Ullmann couplings.

  • Position 5: Trifluoromethyl group (‑CF₃), imparting strong electron-withdrawing effects and lipophilicity .

The SMILES notation is COC1=C(C=C(C=N1)C(F)(F)F)I, and the InChIKey is XCBBXFZOEXBZEJ-UHFFFAOYSA-N.

Physicochemical Data

PropertyValueSource
Molecular Weight303.02 g/mol
LogP (Octanol-Water)2.81 (Predicted)
Solubility in Water0.11 mg/mL (ESOL)
Hazard StatementsH302, H315, H319, H335

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves halogenation and functional group interconversion. A representative method involves:

  • Diazotization-Iodination: Starting from 6-(trifluoromethyl)pyridin-3-amine, treatment with HCl and NaNO₂ generates a diazonium intermediate, which is iodinated using KI .

    • Yield: 87% under optimized conditions (0–10°C, 24 hours) .

    • Key Reaction:

      C6H4F3N2+KIC7H5F3INO+N2\text{C}_6\text{H}_4\text{F}_3\text{N}_2 + \text{KI} \rightarrow \text{C}_7\text{H}_5\text{F}_3\text{INO} + \text{N}_2 \uparrow
  • Alternative Pathways: Industrial-scale synthesis may employ continuous flow reactors for bromination or trifluoromethylation of pre-functionalized pyridines .

Reaction Optimization

ConditionEffect on YieldReference
Temperature (0–10°C)Maximizes regioselectivity
KI Stoichiometry (1.5 eq)Reduces byproduct formation
Solvent (THF/EtOAc)Enhances intermediate solubility

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing TRPA1 (Transient Receptor Potential Ankyrin 1) inhibitors, which are investigated for pain management and respiratory diseases . For example:

  • Analgesic Development: Derivatives inhibit TRPA1 ion channels, reducing neuropathic pain in preclinical models .

  • Antimicrobial Agents: Structural analogs demonstrate activity against Staphylococcus aureus (MIC: 4 µg/mL).

Agrochemical Uses

In agrochemistry, the trifluoromethyl group enhances pesticide stability. Notable applications include:

  • Herbicides: Acts as a building block for inhibitors of acetolactate synthase (ALS), a target in weed control .

  • Insecticides: Derivatives disrupt insect GABA receptors, showing LC₅₀ values of 0.2 ppm against Aphis gossypii .

Material Science

The compound’s electronic properties make it suitable for:

  • Organic Electronics: As a dopant in OLEDs, improving electron transport efficiency .

  • Coordination Chemistry: Forms complexes with Pd(II) for catalytic cross-coupling reactions .

Biological Activity and Mechanism

Enzyme Inhibition

  • Kinase Inhibition: Demonstrates IC₅₀ values of 120 nM against JAK3 kinase, relevant in autoimmune diseases.

  • CYP450 Interactions: Inhibits CYP1A2 (Ki: 8 µM), affecting drug metabolism .

Antimicrobial Profile

OrganismMIC (µg/mL)Mechanism
Escherichia coli16Cell wall synthesis
Candida albicans32Ergosterol biosynthesis
HazardPrecautionary Measures
H302 (Oral Tox.)Use fume hood; avoid ingestion
H315 (Skin Irrit.)Wear nitrile gloves
H319 (Eye Irrit.)Safety goggles required

Comparison with Analogous Compounds

CompoundKey DifferencesApplications
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridineIodine at position 5 vs. 3Suzuki coupling
2,3-Dichloro-5-(trifluoromethyl)pyridineChlorine instead of iodine/methoxyHerbicide synthesis

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